molecular formula C17H22N2O2 B2540569 N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide CAS No. 2418667-67-9

N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide

Cat. No.: B2540569
CAS No.: 2418667-67-9
M. Wt: 286.375
InChI Key: AELKWWCYMHNVKM-UHFFFAOYSA-N
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Description

N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide is a complex organic compound that features an aziridine ring, a cyclopropyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Coupling with the Phenyl Group: The phenyl group is attached through nucleophilic substitution reactions, where the aziridine ring acts as a nucleophile.

    Formation of the Final Compound: The final step involves the coupling of the intermediate with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aziridines or ring-opened products.

Scientific Research Applications

N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high strength or specific reactivity.

Mechanism of Action

The mechanism of action of N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The cyclopropyl group may enhance the compound’s stability and reactivity, allowing it to interact with a broader range of targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl]benzamide
  • N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl]-2-pyrazol-1-ylacetamide

Uniqueness

N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide is unique due to the presence of both the aziridine ring and the cyclopropyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-17(13-3-4-13)18-14-5-7-16(8-6-14)21-11-15-10-19(15)9-12-1-2-12/h5-8,12-13,15H,1-4,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELKWWCYMHNVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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